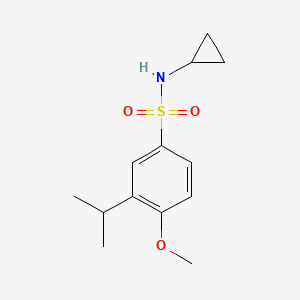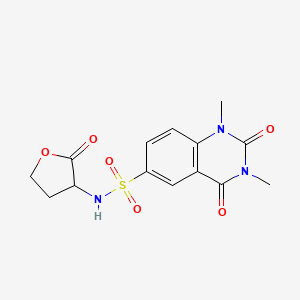![molecular formula C15H10N4 B4500928 [4-(1-naphthyl)-2-pyrimidinyl]cyanamide](/img/structure/B4500928.png)
[4-(1-naphthyl)-2-pyrimidinyl]cyanamide
Vue d'ensemble
Description
[4-(1-naphthyl)-2-pyrimidinyl]cyanamide is a useful research compound. Its molecular formula is C15H10N4 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.090546336 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multicomponent Reaction for Heterocycle Synthesis
A study detailed the preparation of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives through a multicomponent reaction involving arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions. This method highlights the utility of cyanamide as a building block in Biginelli-type reactions, offering a pathway to diverse heterocyclic skeletons depending on the acid catalyst and reaction conditions used (Hulme et al., 2008).
Novel Non-nucleoside Reverse Transcriptase Inhibitors
Research into dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, related to 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-oxopyrimidine, unveiled a series of compounds synthesized and tested as inhibitors of HIV-1. The incorporation of the 1-naphthylmethyl moiety significantly enhanced the antiretroviral activity of these S-DABO derivatives (Mai et al., 1997).
Fluorescent Sensor for Water
N-heteroaryl-1,8-naphthalimides, including a compound with 4-(1-piperidyl)-N-(2-pyrimidinyl)-1,8-naphthalimide, were synthesized for their sensitivity to solvent polarity. This research demonstrated how the electron-withdrawing effect of the heteroaryl group influences fluorescence quantum yield, enabling the detection of water content in various solvents (Li et al., 2011).
Antimicrobial and Antitumor Potential
A study on the synthesis, characterization, and antimicrobial activity of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes explored their potential as drugs. These compounds showed promising antimicrobial effects, with the Mn(II) complex demonstrating significant activity (Chioma et al., 2018).
Dual Cholinesterase and Aβ-Aggregation Inhibitors
The design and synthesis of 2,4-disubstituted pyrimidine derivatives, including N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, were explored for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds offer a novel approach to targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Propriétés
IUPAC Name |
(4-naphthalen-1-ylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-18-15-17-9-8-14(19-15)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRFDTOQLHAEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-[(3-benzyl-1,2-benzisoxazol-6-yl)oxy]acetate](/img/structure/B4500859.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone](/img/structure/B4500868.png)
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4500876.png)
![5-oxo-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4500882.png)
![6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4500883.png)
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4500893.png)
![N-[4-(dimethylamino)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B4500895.png)
![1-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-(3-METHYLPHENYL)UREA](/img/structure/B4500900.png)
![4-(4-chlorophenyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]-4-piperidinol](/img/structure/B4500905.png)
![8-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B4500913.png)
![1-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4500920.png)

![1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4500951.png)
